6-Methylcholanthrene vs. 3-Methylcholanthrene: Quantitative Comparison of Skin Tumor-Initiating Activity
In a direct comparison using the standard two-stage mouse skin initiation-promotion model in SENCAR mice, 6-methylcholanthrene demonstrated markedly higher tumor-initiating activity than its isomer, 3-methylcholanthrene [1]. 6-Methylcholanthrene was found to be nearly as potent as 7,12-dimethylbenz[a]anthracene (DMBA), one of the most potent initiators tested in this model system [1]. This difference is attributed to the methyl substituent at the 6-position being in a non-benzo ring bay-region, which dramatically increases activity [1].
| Evidence Dimension | Skin tumor-initiating activity (relative potency) |
|---|---|
| Target Compound Data | Potent tumor initiator, nearly as potent as 7,12-dimethylbenz[a]anthracene (DMBA) |
| Comparator Or Baseline | 3-Methylcholanthrene; parent compound cholanthrene |
| Quantified Difference | Significantly more potent than 3-methylcholanthrene and cholanthrene |
| Conditions | SENCAR mouse skin, two-stage initiation-promotion protocol |
Why This Matters
This establishes 6-methylcholanthrene as a more potent and efficient initiator than 3-methylcholanthrene, making it a preferred positive control or mechanistic probe in carcinogenesis studies where high potency is required.
- [1] DiGiovanni, J., et al. (1988). The effect of a methyl substituent at the non-benzo ring bay-region position of benzo[e]pyrene (B[e]P), cholanthrene (CA) and dibenz[a,j]anthracene (DB[a,j]A) on skin tumor-initiating activity. Cancer Letters, 42(1-2), 87-94. https://doi.org/10.1016/0304-3835(88)90065-2 View Source
